molecular formula C11H8ClN5O2 B12626807 1,2,4-Oxadiazole-5-carboxamide, 3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-N-methyl-

1,2,4-Oxadiazole-5-carboxamide, 3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-N-methyl-

Cat. No.: B12626807
M. Wt: 277.66 g/mol
InChI Key: VXSFERMGCMRQLJ-UHFFFAOYSA-N
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Description

1,2,4-Oxadiazole-5-carboxamide, 3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-N-methyl- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is part of the oxadiazole family, which is known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-oxadiazole derivatives typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. One common method includes the reaction of benzaldehyde with malonic acid in the presence of piperidine to yield cinnamic acid, which is then reacted with amidoxime using carbonyl diimidazoles (CDI) in toluene to obtain 3,5-disubstituted 1,2,4-oxadiazole derivatives .

Industrial Production Methods

Industrial production methods for 1,2,4-oxadiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,2,4-Oxadiazole-5-carboxamide, 3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-N-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxadiazole N-oxides, while reduction can produce hydroxylated derivatives .

Scientific Research Applications

1,2,4-Oxadiazole-5-carboxamide, 3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-N-methyl- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2,4-oxadiazole-5-carboxamide, 3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-N-methyl- involves its interaction with specific molecular targets and pathways. This compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its therapeutic effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,4-Oxadiazole-5-carboxamide, 3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-N-methyl- is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly effective in certain biological applications, such as antimicrobial and anticancer therapies .

Properties

Molecular Formula

C11H8ClN5O2

Molecular Weight

277.66 g/mol

IUPAC Name

3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-N-methyl-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C11H8ClN5O2/c1-13-10(18)11-16-9(17-19-11)6-4-15-8-5(7(6)12)2-3-14-8/h2-4H,1H3,(H,13,18)(H,14,15)

InChI Key

VXSFERMGCMRQLJ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=NC(=NO1)C2=CN=C3C(=C2Cl)C=CN3

Origin of Product

United States

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